p-Butyryloxybenzaldehyde
Overview
Description
P-Butyryloxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- Butanoic acid, 4-formylphenyl ester, has been used in the synthesis of various chemical compounds with medicinal properties. For instance, cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE), resulted in compounds with significant antimicrobial activity. These synthesized compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Use in Agricultural Chemistry
- In agricultural chemistry, derivatives of butanoic acid, such as 4-(3-oxobutyl) phenyl ester (raspberry ketone formate), have been explored as attractants for pest control. Field-trapping evaluations in Hawaii with wild populations of melon flies demonstrated that raspberry ketone formate was 1.5–2 times more attractive compared to standard attractants. This suggests its potential use in control and detection programs for agricultural pests (Jang, Casaña-Giner, & Oliver, 2007).
Applications in Organic Synthesis and Polymer Chemistry
- In organic synthesis and polymer chemistry, butanoic acid, 4-formylphenyl ester, has been utilized in creating π-conjugated polymers. The synthesis of these polymers, containing arylene and 1,3-butadiene alternating units, is achieved by reacting α,β-unsaturated ester/nitrile with aromatic/heteroaromatic aldehyde compounds. This methodology leads to high yields of polymers with potential applications in various technological domains (Cai et al., 2016).
Environmental Impact Studies
- Butanoic acid, 4-formylphenyl ester, and its derivatives have also been studied for their environmental impact, particularly in soil. Research on the microbial response to herbicides like 2,4-Dichlorophenoxyacetic acid butyl ester, a derivative, showed that it can significantly affect microbial populations and community structures in agricultural soils. These effects were more pronounced in soils with lower organic matter and fertility levels (Zhang et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-formylphenyl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFTVVBQFUITOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068528 | |
Record name | Butanoic acid, 4-formylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50262-49-2 | |
Record name | Butanoic acid, 4-formylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50262-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-formylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-formylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4-formylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.